2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
CAS No.:
Cat. No.: VC15666422
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 2-[(E)-C-methyl-N-(4-phenylpiperazin-1-yl)carbonimidoyl]phenol |
| Standard InChI | InChI=1S/C18H21N3O/c1-15(17-9-5-6-10-18(17)22)19-21-13-11-20(12-14-21)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3/b19-15+ |
| Standard InChI Key | VGPNSVINCKOLHJ-XDJHFCHBSA-N |
| Isomeric SMILES | C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC=CC=C3O |
| Canonical SMILES | CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3O |
Introduction
2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is a complex organic compound with a molecular formula of C18H21N3O and a molecular weight of 295.4 g/mol . This compound is identified by various synonyms, including MLS001203442, CHEMBL3209515, CCG-13748, and STL335289 . The compound's structure involves a phenol backbone linked to a piperazine ring through an imino group, which is further substituted with a phenyl group.
Synthesis and Characterization
While specific synthesis details for 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol are not readily available, compounds with similar structures often involve reactions between amines and aldehydes or ketones to form imines, followed by further modifications to introduce the phenol and piperazine components.
Characterization typically involves spectroscopic methods such as 1H NMR and 13C NMR to confirm the structure and purity of the compound .
Related Compounds and Research
Compounds with similar structural motifs, such as piperazine derivatives, have been studied extensively for their therapeutic potential. For example, (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant to treating metabolic syndrome and CNS disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume